molecular formula C17H19NO3S2 B2974027 (Z)-butyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 19375-25-8

(Z)-butyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No.: B2974027
CAS No.: 19375-25-8
M. Wt: 349.46
InChI Key: XXNRUBCOJRWEOM-OWBHPGMISA-N
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Description

(Z)-Butyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a heterocyclic compound featuring a thioxothiazolidinone core substituted with a benzylidene group and a butyl propanoate side chain. The thioxothiazolidinone moiety is known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

butyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-2-3-11-21-15(19)9-10-18-16(20)14(23-17(18)22)12-13-7-5-4-6-8-13/h4-8,12H,2-3,9-11H2,1H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNRUBCOJRWEOM-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Butyl 3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves the reaction of 2-thioxothiazolidine-4-one with benzaldehyde in the presence of a suitable base, followed by esterification with butanol. The reaction conditions include maintaining an inert atmosphere, controlling the temperature, and using a catalyst to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in therapeutic applications, such as in the treatment of certain diseases. Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Z)-Butyl 3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a cascade of biological effects.

Comparison with Similar Compounds

Phenoxypropanoate Herbicides

Several herbicidal compounds share the butyl propanoate backbone but differ in core functional groups:

Compound Name Molecular Formula Core Structure Use Activity/Notes
Fluazifop-P butyl ester C₁₉H₂₀F₃NO₄ Phenoxypropanoate Herbicide Inhibits acetyl-CoA carboxylase in grasses; high selectivity for monocots.
Cyhalofop-butyl ester C₂₀H₂₀FNO₄ Phenoxypropanoate Herbicide Targets ACCase in rice weeds; (R)-enantiomer is bioactive.
Main compound C₁₇H₁₇NO₃S₂* Thioxothiazolidinone Unknown Hypothesized antimicrobial/antioxidant roles due to thiol and aromatic groups.

*Estimated formula based on IUPAC name.

Key Differences :

  • Core Functional Groups: The thioxothiazolidinone ring in the main compound replaces the phenoxy group in herbicides, altering target specificity. Thioxothiazolidinones often interact with enzymes like protein tyrosine phosphatases or glutathione S-transferases, unlike the ACCase inhibition seen in phenoxypropanoates .
  • Lipophilicity: Both classes use butyl esters to enhance lipid solubility, but the benzylidene-thioxothiazolidinone system may confer stronger π-π stacking interactions, affecting bioavailability .

Biological Activity

(Z)-butyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a synthetic compound belonging to the thiazolidinone family. Its unique structural characteristics contribute to its potential biological activities, which have been the subject of various research studies. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thioxothiazolidinone ring fused with a benzylidene group and a butyl ester moiety. This configuration is essential for its biological interactions and pharmacological effects.

The biological activity of (Z)-butyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways. For example, it has shown potential in inhibiting phosphoinositide 3-kinase (PI3K) and phosphodiesterases (PDEs), which are crucial in cellular signaling pathways .
  • Apoptosis Induction : In cancer cells, this compound may promote apoptosis through the activation of specific signaling pathways that lead to cell death and inhibit cell proliferation .
  • Gene Expression Modulation : The compound can influence gene expression and cellular metabolism, promoting processes such as cell proliferation and differentiation .

Biological Activity Data

The following table summarizes key biological activities observed in research studies involving (Z)-butyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate:

Activity TypeDescriptionReference
Enzyme InhibitionInhibits PI3K isoforms and PDEs
Anticancer EffectsInduces apoptosis in cancer cells
Antimicrobial ActivityExhibits activity against various pathogens
Anti-melanogenesisReduces melanin production in B16F10 cells

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

  • Cancer Research : A study demonstrated that (Z)-butyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate effectively induced apoptosis in human cancer cell lines by modulating the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancers .
  • Dermatological Applications : Research indicated that this compound could serve as a novel anti-melanogenesis agent by inhibiting the enzyme tyrosinase, which plays a critical role in melanin synthesis. It was found to significantly reduce melanin levels in B16F10 melanoma cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-butyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate
Reactant of Route 2
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(Z)-butyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

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